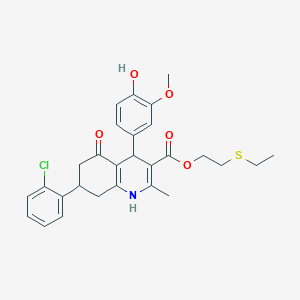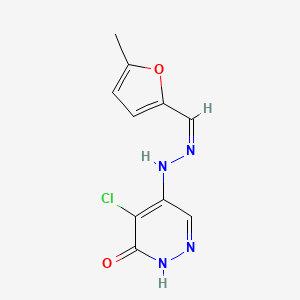![molecular formula C26H26N6O2S B11612229 1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612229.png)
1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the pentylsulfanyl and phenylpyrazolyl groups. Common synthetic methods include:
Cyclization reactions: Formation of the triazino and benzoxazepin rings.
Substitution reactions: Introduction of the pentylsulfanyl and phenylpyrazolyl groups under controlled conditions.
Condensation reactions: Final assembly of the compound through condensation of intermediate products.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Green chemistry approaches: Implementation of environmentally friendly solvents and reagents.
Process optimization: Scaling up the reactions while maintaining control over reaction conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Condensation: Formation of new heterocyclic rings through condensation with other compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Condensation reagents: Aldehydes, ketones, amines.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated derivatives: From substitution reactions.
New heterocycles: From condensation reactions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through:
Binding to active sites: Inhibition or activation of enzymatic activity.
Modulation of signaling pathways: Interaction with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Exhibiting a wide range of pharmacological properties.
Benzoxazepine derivatives: Used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of multiple heterocyclic structures and functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C26H26N6O2S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-[3-pentylsulfanyl-6-(5-phenyl-1H-pyrazol-4-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H26N6O2S/c1-3-4-10-15-35-26-28-24-23(30-31-26)19-13-8-9-14-21(19)32(17(2)33)25(34-24)20-16-27-29-22(20)18-11-6-5-7-12-18/h5-9,11-14,16,25H,3-4,10,15H2,1-2H3,(H,27,29) |
Clave InChI |
XBQZXKYUISHTJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(NN=C4)C5=CC=CC=C5)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-butan-2-yl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612164.png)
![5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11612169.png)
![Prop-2-en-1-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11612173.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612181.png)
![(E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B11612182.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11612183.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11612190.png)

![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)
![2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
![methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612216.png)
![6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612239.png)
![3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11612240.png)
